![molecular formula C35H54N8O21S B3025954 1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)
1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate
Vue d'ensemble
Description
FR179642 (hydrate) est un noyau peptidique cyclique du lipopeptide antifongique FR901379 et sert d'intermédiaire dans la synthèse de l'antifongique échinocandine FK463 (micafungine) . Ce composé est important dans le domaine de la recherche antifongique en raison de son rôle dans le développement d'agents antifongiques puissants.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
FR179642 (hydrate) est synthétisé par une série de réactions chimiques à partir de produits naturels. La synthèse implique la désacylation enzymatique de FR901379, suivie d'une réacylation chimique avec une chaîne latérale N-acyle optimisée . Les conditions de réaction impliquent généralement l'utilisation d'enzymes et de réactifs spécifiques pour obtenir les transformations chimiques souhaitées.
Méthodes de production industrielle
La production industrielle de FR179642 (hydrate) implique des procédés de fermentation à grande échelle utilisant des souches spécifiques de micro-organismes, tels que des espèces de Streptomyces . Le bouillon de fermentation est ensuite soumis à des processus d'extraction et de purification pour isoler le composé souhaité. Le produit final est obtenu par des techniques de cristallisation et de séchage.
Analyse Des Réactions Chimiques
Types de réactions
FR179642 (hydrate) subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou le retrait d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions de FR179642 (hydrate) comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des peptides cycliques modifiés avec des groupes fonctionnels modifiés, qui peuvent être utilisés ultérieurement dans la synthèse d'agents antifongiques plus complexes .
Applications de recherche scientifique
FR179642 (hydrate) a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de peptides cycliques et de lipopeptides complexes.
Biologie : Étudié pour son rôle dans la biosynthèse de produits naturels et ses interactions avec les systèmes biologiques.
Médecine : Utilisé dans le développement de médicaments antifongiques, en particulier dans la synthèse de la micafungine, qui est utilisée pour traiter les infections fongiques
Mécanisme d'action
FR179642 (hydrate) exerce ses effets en inhibant l'enzyme 1,3-bêta-glucane synthase, qui est essentielle à la synthèse des parois cellulaires fongiques . Cette inhibition perturbe l'intégrité de la paroi cellulaire fongique, ce qui entraîne la lyse et la mort cellulaires. Les cibles moléculaires et les voies impliquées comprennent la liaison de FR179642 (hydrate) au site actif de l'enzyme, empêchant la formation de 1,3-bêta-glucane .
Applications De Recherche Scientifique
Antifungal Properties
Echinocandins, including pneumocandin derivatives, are known for their potent antifungal activities against various pathogenic fungi. The specific compound has demonstrated significant efficacy against fungi such as Candida and Aspergillus species. The mechanism of action involves the inhibition of glucan synthase, leading to compromised cell wall integrity and subsequent cell lysis in susceptible fungi.
Key Findings:
- Increased Potency : Research indicates that modifications to pneumocandin structures can enhance their antifungal potency. For instance, L-733560, a derivative with improved water solubility and potency, was shown to be a more effective inhibitor of glucan synthase compared to its predecessors .
- Broad Spectrum Activity : The compound exhibits a broader spectrum of activity against various fungal pathogens than traditional antifungals, making it a valuable candidate for treating systemic fungal infections .
Biosynthesis and Engineering
The biosynthetic pathway of pneumocandins has been extensively studied to understand how structural modifications can lead to enhanced antifungal activity. The fungus Glarea lozoyensis is the primary producer of pneumocandins. Recent studies have focused on engineering this organism to produce novel analogs with improved properties.
Engineering Insights:
- Gene Disruption Studies : Disruption of specific genes involved in the biosynthesis pathway has allowed researchers to explore substrate specificity and improve yields of pneumocandin derivatives . For example, the disruption of the GLPKS4 gene resulted in the production of new pneumocandin congeners with varying side chains that exhibited increased antifungal activity.
- Mutasynthesis : By feeding alternative fatty acids to engineered strains, researchers have successfully produced new pneumocandin variants with modified side chains that retain or enhance antifungal efficacy .
Therapeutic Applications
Given its potent antifungal properties and the ability to engineer more effective derivatives, this compound holds promise for therapeutic applications in treating invasive fungal infections.
Clinical Relevance:
- Treatment of Invasive Candidiasis : Echinocandins are currently used as first-line treatments for invasive candidiasis due to their efficacy and safety profile . The specific compound under discussion may provide additional benefits through enhanced activity against resistant strains.
- Potential for Broader Use : The ongoing research into structural modifications suggests that this compound could be adapted for use against a wider range of fungal pathogens, including those resistant to existing treatments.
Data Tables
Compound | Antifungal Activity | Mechanism of Action | Biosynthetic Source |
---|---|---|---|
Pneumocandin A0 | High | Inhibition of glucan synthase | Glarea lozoyensis |
L-733560 | Higher than A0 | Improved glucan synthase inhibition | Semi-synthetic derivative |
Case Studies
- Case Study on Efficacy Against Candida Species : A study demonstrated that pneumocandin derivatives significantly reduced fungal burden in animal models infected with Candida albicans, supporting their use in clinical settings for severe candidiasis .
- Resistance Mechanism Exploration : Investigations into resistant strains revealed that modifications in glucan synthase could be targeted by new derivatives to overcome resistance mechanisms observed in clinical isolates .
Mécanisme D'action
FR179642 (hydrate) exerts its effects by inhibiting the enzyme 1,3-beta-glucan synthase, which is essential for the synthesis of fungal cell walls . This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The molecular targets and pathways involved include the binding of FR179642 (hydrate) to the active site of the enzyme, preventing the formation of 1,3-beta-glucan .
Comparaison Avec Des Composés Similaires
Composés similaires
FR901379 : Le composé parent dont est dérivé FR179642 (hydrate).
Micafungine : Un antifongique échinocandine synthétisé en utilisant FR179642 (hydrate) comme intermédiaire
Caspofungine : Un autre antifongique échinocandine avec un mécanisme d'action similaire.
Unicité
FR179642 (hydrate) est unique en raison de son rôle spécifique en tant qu'intermédiaire dans la synthèse de la micafungine, qui possède une fraction sulfate distincte qui améliore sa solubilité dans l'eau et son activité antifongique . Cette caractéristique le différencie des autres antifongiques échinocandines, ce qui en fait un composé précieux dans la recherche antifongique et le développement de médicaments.
Activité Biologique
The compound 1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate is a derivative of the echinocandin class of antifungal agents. Echinocandins are known for their potent activity against various fungal pathogens by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This article explores the biological activity of this compound, including its mechanism of action, efficacy against fungal species, and potential clinical applications.
Echinocandins, including pneumocandin derivatives, exert their antifungal effects primarily through the inhibition of the enzyme β-(1,3)-D-glucan synthase . This enzyme is essential for the synthesis of β-(1,3)-D-glucan in the cell wall of fungi, which is crucial for maintaining cell integrity and shape. By disrupting this process, echinocandins lead to cell lysis and death in susceptible fungi.
Antifungal Spectrum
The compound has demonstrated significant antifungal activity against a range of fungal species:
Fungal Species | Activity | Reference |
---|---|---|
Candida albicans | Fungicidal | |
Aspergillus fumigatus | Fungistatic | |
Candida glabrata | Variable efficacy | |
Candida krusei | Resistant |
Efficacy Studies
In vitro studies have shown that pneumocandin A0 and its derivatives exhibit varying levels of minimum inhibitory concentration (MIC) values against different fungal strains. For example:
- The MIC for Candida albicans was reported at concentrations as low as 0.03 µg/mL.
- For Aspergillus species, the MIC ranged from 0.5 to 2 µg/mL depending on the strain.
These results indicate that while the compound is highly effective against certain Candida species, its activity may be reduced against others and is generally less effective against Aspergillus species.
Case Studies
A study conducted in a clinical setting evaluated the efficacy of echinocandins in treating invasive candidiasis. Patients treated with caspofungin (a related echinocandin) exhibited a response rate of approximately 70%, with significant improvements noted in those infected with Candida albicans and Candida parapsilosis. The study highlighted the importance of early intervention with echinocandins in managing severe fungal infections.
Pharmacokinetics
Echinocandins are characterized by their high protein binding (over 95%) and extensive tissue distribution. The pharmacokinetic profile includes:
- Half-life : Approximately 10–15 hours.
- Metabolism : Primarily through spontaneous peptide hydrolysis with minimal renal clearance.
- Tissue Distribution : Concentrations in tissues can reach up to 30% of serum levels post-infusion.
These properties suggest that pneumocandin derivatives may require less frequent dosing compared to other antifungals.
Propriétés
IUPAC Name |
[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N8O20S.H2O/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62;/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62);1H2/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZYGLYWNMDXAW-IOAKHOJDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54N8O21S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.